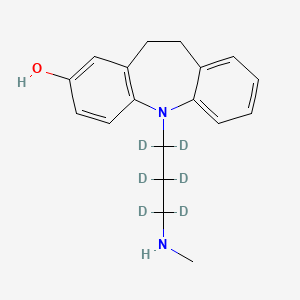
2-Hydroxy Desipramine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy Desipramine-d6 is a deuterium-labeled analogue of 2-Hydroxy Desipramine, which is a metabolite of Desipramine. Desipramine is a tricyclic antidepressant (TCA) used primarily in the treatment of depression. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.
準備方法
The preparation of 2-Hydroxy Desipramine-d6 involves the synthesis of Desipramine followed by its hydroxylation and subsequent deuterium labeling. The synthetic route typically includes:
Synthesis of Desipramine: Desipramine is synthesized through a series of chemical reactions starting from iminodibenzyl derivatives.
Hydroxylation: Desipramine undergoes hydroxylation to form 2-Hydroxy Desipramine.
Deuterium Labeling: The hydroxylated compound is then labeled with deuterium to produce this compound
化学反応の分析
2-Hydroxy Desipramine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2-Hydroxy Desipramine-d6 is widely used in scientific research, including:
Chemistry: It serves as a chemical reference for qualitative and quantitative analysis.
Biology: The compound is used to study metabolic pathways and enzyme interactions.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Desipramine.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug interactions
作用機序
The mechanism of action of 2-Hydroxy Desipramine-d6 is similar to that of Desipramine. It primarily inhibits the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant effects. The compound also interacts with various receptors, including histamine-H1, α1-adrenergic, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .
類似化合物との比較
2-Hydroxy Desipramine-d6 can be compared with other similar compounds such as:
2-Hydroxy Desipramine: The non-deuterated analogue, which has similar pharmacological properties but different metabolic stability.
2-Hydroxy Desipramine Glucuronide: A glucuronidated metabolite of 2-Hydroxy Desipramine, which is more water-soluble and excreted in urine.
Desipramine: The parent compound, which is widely used as an antidepressant.
This compound is unique due to its deuterium labeling, which provides advantages in tracing and studying metabolic pathways without altering the compound’s pharmacological properties.
特性
分子式 |
C18H22N2O |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
11-[1,1,2,2,3,3-hexadeuterio-3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
InChI |
InChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3/i4D2,11D2,12D2 |
InChIキー |
NVJBOLMRGMDGLD-NPUHHBJXSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])NC)C([2H])([2H])N1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
正規SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)](/img/structure/B12406529.png)
![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)

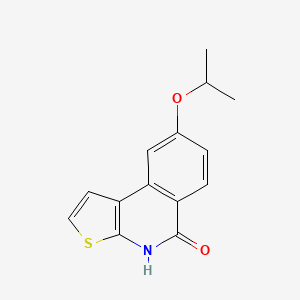
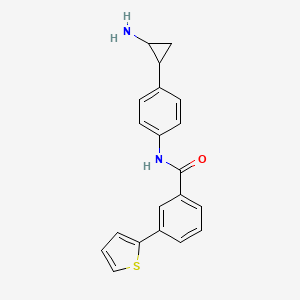
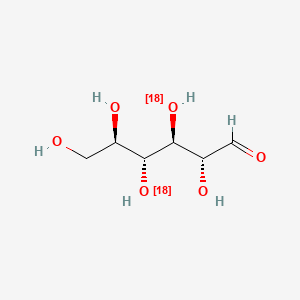
![Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate](/img/structure/B12406546.png)
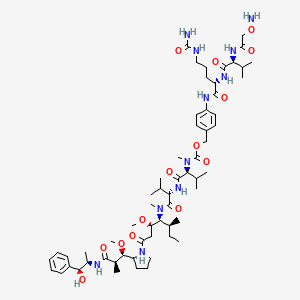
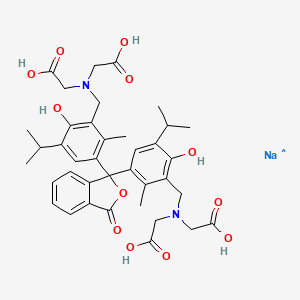
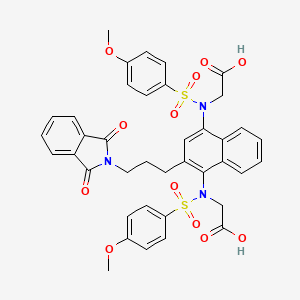
![5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
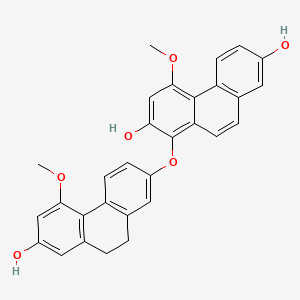
![benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12406594.png)
![(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide](/img/structure/B12406602.png)
